![molecular formula C9H10ClNO B13327975 2-Chloro-7-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B13327975.png)
2-Chloro-7-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol
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Overview
Description
2-Chloro-7-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol is a heterocyclic compound that belongs to the family of cyclopenta[b]pyridines. This compound is characterized by its unique structure, which includes a chlorine atom, a methyl group, and a hydroxyl group attached to a cyclopenta[b]pyridine ring. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-7-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol can be achieved through a multicomponent reaction involving malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents in the presence of triethylamine . The reaction proceeds through a series of steps including the formation of cyanothioacetamide, Knoevenagel condensation, Stork alkylation, and intramolecular cyclotransamination, leading to the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the multicomponent reaction approach mentioned above can be adapted for large-scale synthesis with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-7-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce various substituted derivatives of the original compound.
Scientific Research Applications
2-Chloro-7-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Chloro-7-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol involves its interaction with specific molecular targets and pathways. For instance, as a calcium channel antagonist, it likely binds to calcium channels, inhibiting their function and thereby affecting calcium ion flow in cells . As an inhibitor of protein kinase FGFR1, it may interfere with the kinase’s activity, impacting cell signaling pathways involved in cell growth and differentiation .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol
- 2-Chloro-4-methyl-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one
- 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one analogues
Uniqueness
2-Chloro-7-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol is unique due to its specific substitution pattern, which includes a chlorine atom, a methyl group, and a hydroxyl group. This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Biological Activity
2-Chloro-7-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of nitrogen-containing heterocycles known for diverse chemical properties and biological interactions. Understanding the biological activity of this compound is crucial for its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C10H10ClN with a molecular weight of approximately 195.65 g/mol. The presence of a chlorine atom and a hydroxyl group at specific positions on the cyclopentapyridine core enhances its reactivity and interaction with biological targets.
Biological Activity Overview
Research indicates that compounds within the cyclopenta[b]pyridine family exhibit various biological activities, including:
- Anticancer Activity : Several derivatives have shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The presence of functional groups such as carbonitrile in related compounds has been linked to enhanced biological activity through interactions with cellular pathways.
- Enzyme Inhibition : These compounds may act as inhibitors or modulators of enzymes involved in cancer progression and other diseases. The mechanism often involves binding to specific active sites on enzymes, altering their function and affecting metabolic pathways .
Cytotoxicity Studies
-
MCF-7 Cell Line :
- A study evaluated the cytotoxic effects of 2-chloro derivatives on MCF-7 cells, demonstrating significant inhibition of cell proliferation with IC50 values indicating potent activity.
- Results showed that modifications at the 2 and 7 positions significantly influenced cytotoxicity, suggesting a structure-activity relationship.
-
A549 Cell Line :
- Similar studies on A549 cells revealed that certain derivatives exhibited higher cytotoxicity compared to standard chemotherapeutic agents, indicating potential as alternative therapeutic agents in lung cancer treatment.
Mechanistic Insights
Research has focused on elucidating the mechanisms by which these compounds exert their biological effects:
- Apoptosis Induction : Studies have shown that treatment with these compounds can trigger apoptosis in cancer cells, leading to increased cell death through intrinsic and extrinsic pathways.
- Cell Cycle Arrest : Some derivatives have been reported to cause cell cycle arrest at specific phases, further contributing to their anticancer properties.
Comparative Analysis of Related Compounds
Compound Name | Structural Features | Unique Properties | Biological Activity |
---|---|---|---|
2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine | Chlorine at position 2 | Base structure for modifications | Moderate anticancer activity |
4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol | Hydroxyl group at position 7 | Increased solubility | High enzyme inhibition |
2-Chloro-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine | Methyl group at position 4 | Enhanced lipophilicity | Significant cytotoxicity against MCF-7 |
Properties
Molecular Formula |
C9H10ClNO |
---|---|
Molecular Weight |
183.63 g/mol |
IUPAC Name |
2-chloro-7-methyl-5,6-dihydrocyclopenta[b]pyridin-7-ol |
InChI |
InChI=1S/C9H10ClNO/c1-9(12)5-4-6-2-3-7(10)11-8(6)9/h2-3,12H,4-5H2,1H3 |
InChI Key |
ALXGNSSTEZJPKW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2=C1N=C(C=C2)Cl)O |
Origin of Product |
United States |
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